3-(Difluoromethoxy)benzoic acid

Descripción

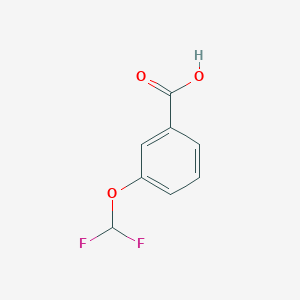

Structure

3D Structure

Propiedades

IUPAC Name |

3-(difluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O3/c9-8(10)13-6-3-1-2-5(4-6)7(11)12/h1-4,8H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKKDGIXOKWOMRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357078 | |

| Record name | 3-(Difluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4837-19-8 | |

| Record name | 3-(Difluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(difluoromethoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Applications in Medicinal Chemistry and Pharmaceutical Sciences

Role of 3-(Difluoromethoxy)benzoic Acid as a Core Structure in Drug Discovery

This compound serves as a valuable scaffold in drug discovery, primarily due to the unique properties imparted by the difluoromethoxy group. This functional group can enhance a molecule's lipophilicity, which may improve its pharmacokinetic profile, and its presence can influence interactions with biological targets. cymitquimica.com The benzoic acid core provides a versatile attachment point for building more complex molecules. cymitquimica.com

The utility of this core structure is evident in the development of various therapeutic agents. For instance, derivatives like 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid are crucial intermediates in the synthesis of Roflumilast, a phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). cymitquimica.comcphi-online.comgoogle.com Furthermore, the broader difluoromethoxy phenyl motif is a key component in the discovery of novel therapeutics for other conditions. A notable example is the development of correctors for the cystic fibrosis transmembrane conductance regulator (CFTR) protein, where molecules incorporating a difluoromethoxy group have shown significant potency. acs.orgacs.org The strategic incorporation of this scaffold allows medicinal chemists to fine-tune the biological activity and metabolic stability of drug candidates.

Structure-Activity Relationship (SAR) Studies of Derivatives

Understanding the structure-activity relationship (SAR) is fundamental in medicinal chemistry for designing more effective drugs. iomcworld.comresearchgate.net For derivatives of this compound, the difluoromethoxy group plays a defining role in their biological profiles.

Impact of Difluoromethoxy Group on Biological Activity

The difluoromethoxy (-OCHF₂) group is a privileged functional group in medicinal chemistry, often used to optimize the properties of drug candidates. nih.gov Its incorporation can significantly impact a molecule's metabolic stability, lipophilicity, and binding interactions. nih.govmdpi.com

Key Physicochemical Influences:

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the difluoromethoxy group more resistant to metabolic degradation by enzymes like cytochrome P450. mdpi.com This increased stability can lead to a longer half-life and improved pharmacokinetic profile of a drug.

Lipophilicity and Permeability: The -OCHF₂ group increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes. nih.gov This is a critical factor for oral bioavailability and for drugs targeting the central nervous system. researchgate.net Unlike the more common trifluoromethoxy (-OCF₃) group, the difluoromethoxy group exhibits "dynamic lipophilicity," where it can alter its lipophilic character based on its chemical environment. nih.gov

Hydrogen Bonding: The hydrogen atom in the -OCHF₂ group can act as a hydrogen bond donor. nih.gov This provides an additional point of interaction with biological targets like enzymes or receptors, potentially increasing binding affinity and selectivity.

In one study on CFTR correctors, replacing a methoxy (B1213986) group with a difluoromethoxy group on a chromane (B1220400) ring led to improved potency and clearance, demonstrating the positive impact of this substituent. acs.orgnih.gov

Table 1: Physicochemical Properties of the Difluoromethoxy Group

| Property | Description | Impact on Biological Activity |

| Metabolic Stability | Resistant to enzymatic degradation due to strong C-F bonds. mdpi.com | Increases drug half-life and overall exposure. |

| Lipophilicity (π value) | Moderately lipophilic (πx = +0.2–0.6). nih.gov | Enhances membrane permeability and absorption. nih.gov |

| Hydrogen Bonding | Can act as a hydrogen bond donor. nih.gov | Improves binding affinity and selectivity to targets. nih.gov |

| Electronic Effect | Electron-withdrawing group. | Modulates the acidity/basicity and reactivity of the parent molecule. |

| Bioisosterism | Can be a bioisostere for other groups like hydroxyl or thiol. rsc.org | Allows for fine-tuning of steric and electronic properties. |

Rational Design of Ligands Based on this compound Scaffold

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a foundational framework for the rational design of novel ligands targeting a variety of biological entities. The difluoromethoxy (-OCF₂H) group is a bioisostere of the methoxy group, offering a similar size but with altered electronic properties and metabolic stability. This modification can lead to enhanced binding affinity, improved pharmacokinetic profiles, and increased potency of the resulting ligand. Researchers leverage this scaffold by systematically modifying its structure to optimize interactions with specific biological targets.

A prominent example of rational ligand design is the development of correctors for the cystic fibrosis transmembrane conductance regulator (CFTR) protein. acs.orgnih.gov In the discovery of ABBV/GLPG-2222, a potent CFTR corrector, structure-activity relationship (SAR) studies guided the synthesis of a series of compounds. nih.gov The inclusion of a difluoromethoxy group was a key optimization step; the difluoromethoxy analog demonstrated significantly improved potency (5 nM) compared to its methoxy counterpart. acs.org This highlights a design strategy where the electronic nature of the fluorine atoms in the -OCF₂H group contributes favorably to the molecule's biological activity. The final compound, 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid, which is currently in clinical trials, emerged from these extensive SAR studies. nih.gov

The 3-(difluoromethoxy)benzoyl moiety, derived from the parent acid, has also been incorporated into small molecules designed to stabilize protein-protein interactions (PPIs). tue.nl In a study focused on developing 14-3-3 PPI stabilizers, a compound was synthesized that featured the 3-(difluoromethoxy)benzoyl group. tue.nl This demonstrates the scaffold's utility in creating molecules that can modulate complex cellular pathways by influencing the interactions between proteins. The design of such molecules often involves computational modeling to predict how the ligand will fit into the binding pocket of the target protein, with the this compound portion serving as a key anchor or interacting fragment. nih.gov

Table 1: Examples of Ligands Designed Using the this compound Scaffold

| Target | Designed Ligand Name | Key Findings | Reference(s) |

|---|---|---|---|

| CFTR Protein | 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222) | Highly potent CFTR corrector (5 nM). The difluoromethoxy group provided superior potency compared to a methoxy analog. | acs.orgnih.gov |

| 14-3-3 Protein | 5-(3-(3-(Difluoromethoxy)benzoyl)-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-2-hydroxybenzoic acid | Synthesized as a potential stabilizer of 14-3-3 protein-protein interactions. | tue.nl |

| PDE4 | 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid | Serves as a key intermediate in the synthesis of Roflumilast, a selective PDE4 inhibitor used for treating respiratory diseases. | google.com |

Prodrug Strategies and Drug Delivery Systems

Prodrug strategies and advanced drug delivery systems are essential tools for optimizing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. For active compounds containing the this compound motif, these strategies can be employed to enhance solubility, improve membrane permeability, and control the rate and location of drug release. nih.govmdpi.com A prodrug is a pharmacologically inactive compound that is converted into its active form within the body through enzymatic or chemical processes. mdpi.com This approach allows for the temporary masking of functional groups, such as the carboxylic acid in the title compound, to overcome formulation and delivery challenges. nih.gov

Design of Prodrugs Utilizing this compound Motifs

The carboxylic acid group of this compound is an ideal handle for prodrug design. A common and effective strategy is the formation of esters. mdpi.com Ester prodrugs are typically more lipophilic than their parent carboxylic acids, which can facilitate easier diffusion across biological membranes, such as the lipid-rich cell wall of Mycobacterium tuberculosis or the gastrointestinal lining. mdpi.com Once absorbed, these ester prodrugs are designed to be hydrolyzed by endogenous esterase enzymes present in plasma and tissues, releasing the active benzoic acid derivative at the site of action. mdpi.comfrontiersin.org

The rationale for this approach is to improve the biological activity of drugs that may have poor absorption or difficulty crossing membranes. mdpi.com For instance, studies on other benzoic acid derivatives have shown that ester forms can exhibit greater activity than the free acids, presumably by acting as prodrugs that increase intracellular concentration. mdpi.com The choice of the ester promoiety can be tailored to fine-tune properties like solubility and the rate of hydrolysis. nih.govnih.gov For example, adding an ionizable amine group to the promoiety can increase aqueous solubility for parenteral formulations, while attaching a simple alkyl chain can enhance lipophilicity for passive absorption. nih.gov

Table 2: Potential Promoieties for Prodrugs of this compound

| Promoieties | Prodrug Linkage | Potential Advantage | Reference(s) |

|---|---|---|---|

| Alkyl groups (e.g., propyl, hexyl) | Ester | Increased lipophilicity, enhanced membrane permeability. | mdpi.com |

| Amino acid esters | Phosphoramidate | Can be designed for targeted activation by specific enzymes like phosphoramidases. | nih.gov |

| Pivaloyloxymethyl (POM) | Ester | Commonly used promoiety, recognized by esterases. | nih.gov |

| N,N-dimethylglycine | Ester | Can improve aqueous solubility and may be cleaved by plasma esterases. | frontiersin.org |

| Phosphate groups | N-phosphono | Can dramatically increase aqueous solubility for intravenous formulations. | nih.gov |

Controlled and Sustained Release Systems for Derivatives

Achieving controlled or sustained release of drugs derived from this compound is crucial for maintaining therapeutic concentrations over an extended period, improving patient compliance, and reducing potential side effects. This can be accomplished through two primary approaches: chemical modification via prodrug design and physical formulation into advanced delivery systems.

Chemically, the rate of release can be controlled by modifying the prodrug structure itself. The stability of the promoiety linkage can be fine-tuned by altering its electronic and steric properties. nih.gov For example, in certain types of prodrugs, adding electron-withdrawing groups near the ester linkage can decrease stability and speed up hydrolysis, while bulky substituents can increase stability and slow the release of the parent drug. nih.gov This allows for the rational design of prodrugs that convert to the active form at a predetermined rate.

From a formulation perspective, derivatives of this compound can be incorporated into various controlled-release systems. One such system involves encapsulating a water-soluble salt of the drug within a semi-permeable coating. google.com The release of the drug is then governed by the rate of water vapor transmission through this coating, which in turn depends on the coating's thickness and material properties. google.com This technology allows for the creation of products with a suppressed initial release and a specific, predetermined duration of action, potentially lasting for days or weeks from a single administration. google.com Such systems are designed to release the active agent at a steady rate, avoiding the peaks and troughs in plasma concentration associated with conventional dosage forms.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are often employed to optimize the molecular structure and to analyze its electronic characteristics. google.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a larger gap suggests higher stability and lower reactivity. For similar benzoic acid derivatives, HOMO and LUMO energies have been calculated, providing a reference for the expected values for 3-(Difluoromethoxy)benzoic acid. google.com The difluoromethoxy group, being electron-withdrawing, is expected to influence the electron distribution across the benzene (B151609) ring and the carboxylic acid moiety, which would be reflected in the HOMO-LUMO energy gap.

| Parameter | Typical Calculated Value (eV) for a Benzoic Acid Derivative |

|---|---|

| HOMO Energy | -6.303 |

| LUMO Energy | -2.243 |

| Energy Gap (ΔE) | 4.06 |

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution on the surface of a molecule and for predicting sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack. For benzoic acid derivatives, the MEP surface generally shows a high electron density around the oxygen atoms of the carboxylic group, making them potential sites for hydrogen bonding and interactions with electrophiles. The presence of the difluoromethoxy group would likely create a region of positive electrostatic potential due to the high electronegativity of the fluorine atoms.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful tools for investigating how a molecule like this compound might interact with biological targets, such as proteins and enzymes.

Molecular docking studies predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. These studies can estimate the binding affinity, often expressed as a binding energy (in kcal/mol), and identify key interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions. google.com For instance, various benzoic acid derivatives have been docked into the active sites of proteins like carbonic anhydrase and the SARS-CoV-2 main protease to assess their inhibitory potential. google.com A hypothetical docking of this compound into a receptor active site would likely involve hydrogen bonding via its carboxylic acid group and potential halogen bonding or dipole-dipole interactions involving the difluoromethoxy group.

| Interaction Type | Potential Interacting Residues in a Receptor Active Site |

|---|---|

| Hydrogen Bonding | Amino acids with polar side chains (e.g., Serine, Threonine, Asparagine) |

| Hydrophobic Interactions | Amino acids with nonpolar side chains (e.g., Leucine, Valine, Phenylalanine) |

| Electrostatic Interactions | Charged amino acid residues (e.g., Arginine, Lysine, Aspartate, Glutamate) |

Predictive Modeling for Pharmacological Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, untested compounds. For benzoic acids, QSAR studies have been used to predict their toxicity and other biological activities. These models often use descriptors such as lipophilicity (log P), electronic properties (like HOMO/LUMO energies), and steric parameters. A QSAR model for a series of compounds including this compound could help in predicting its pharmacological profile and in designing new derivatives with improved activity.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) represents a computational modeling approach that aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity. fiveable.me This methodology is pivotal in drug discovery and development for predicting the activity of new chemical entities, thereby prioritizing synthesis and testing efforts. industrialchemistryconsulting.comnih.gov

A QSAR study for this compound, while not specifically found in publicly available literature, would involve the systematic analysis of a series of structurally related benzoic acid derivatives. The fundamental principle is that variations in the structural or physicochemical properties of these molecules will correlate with changes in their biological effect. fiveable.me

The development of a robust QSAR model for this compound and its analogs would follow these general steps:

Data Set Compilation : A dataset of benzoic acid derivatives with experimentally determined biological activities (e.g., enzyme inhibition, receptor binding affinity) would be assembled. This dataset would include this compound as one of the data points.

Molecular Descriptor Calculation : For each molecule in the dataset, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, including:

Physicochemical properties : such as lipophilicity (logP), molecular weight, and pKa.

Topological descriptors : which describe the connectivity of atoms in the molecule.

Electronic descriptors : related to the distribution of electrons, such as dipole moment and partial charges.

Quantum chemical descriptors : derived from quantum mechanical calculations.

Model Development : Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Random Forests, would be employed to build a mathematical equation that links the molecular descriptors to the biological activity. fiveable.me

Model Validation : The predictive power of the developed QSAR model would be rigorously assessed using both internal and external validation techniques to ensure its robustness and applicability to new, untested compounds.

Such a QSAR model could provide valuable insights into the structural features of the benzoic acid scaffold that are crucial for its biological activity. For instance, it could elucidate the impact of the difluoromethoxy group at the 3-position on the compound's potency, selectivity, or other pharmacological properties.

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Predictions

In the absence of experimental data, in silico predictive models serve as valuable tools for estimating the ADMET properties of a compound. These predictions are crucial in the early stages of drug discovery to identify potential liabilities and guide the design of molecules with more favorable pharmacokinetic and safety profiles. For this compound, ADMET parameters were predicted using the SwissADME and pkCSM online web servers.

Physicochemical Properties

The fundamental physicochemical properties of a molecule are key determinants of its ADMET profile.

| Property | Predicted Value | Source |

| Molecular Formula | C₈H₆F₂O₃ | - |

| Molecular Weight | 188.13 g/mol | - |

| LogP (iLOGP) | 1.47 | SwissADME |

| LogP (XLOGP3) | 1.62 | SwissADME |

| LogP (WLOGP) | 1.64 | SwissADME |

| LogP (MLOGP) | 1.41 | SwissADME |

| LogP (SILICOS-IT) | 2.05 | SwissADME |

| Topological Polar Surface Area (TPSA) | 53.39 Ų | SwissADME |

Pharmacokinetic Predictions

Pharmacokinetic properties describe the journey of a drug through the body. Key predicted parameters for this compound are presented below.

| Parameter | Predicted Value | Interpretation | Source |

| Absorption | |||

| Gastrointestinal (GI) absorption | High | Likely to be well absorbed from the gut. | SwissADME |

| Caco-2 Permeability (log Papp) | 0.407 | Moderately permeable across intestinal epithelial cells. | pkCSM |

| Human Intestinal Absorption (% Absorbed) | 90.956 | High percentage of the compound is predicted to be absorbed from the intestine. | pkCSM |

| P-glycoprotein (P-gp) Substrate | No | Not likely to be actively effluxed by P-glycoprotein. | SwissADME |

| Distribution | |||

| Blood-Brain Barrier (BBB) Permeant | Yes | Predicted to cross the blood-brain barrier. | SwissADME |

| CNS Permeability (logPS) | -1.905 | Limited permeability into the central nervous system. | pkCSM |

| VDss (human) (log L/kg) | -0.661 | Low volume of distribution, suggesting it may be primarily confined to the bloodstream. | pkCSM |

| Fraction Unbound (human) | 0.354 | A significant fraction of the compound is predicted to be unbound to plasma proteins. | pkCSM |

| Metabolism | |||

| CYP1A2 inhibitor | No | Unlikely to inhibit the CYP1A2 enzyme. | SwissADME |

| CYP2C19 inhibitor | No | Unlikely to inhibit the CYP2C19 enzyme. | SwissADME |

| CYP2C9 inhibitor | Yes | Predicted to be an inhibitor of the CYP2C9 enzyme. | SwissADME |

| CYP2D6 inhibitor | No | Unlikely to inhibit the CYP2D6 enzyme. | SwissADME |

| CYP3A4 inhibitor | No | Unlikely to inhibit the CYP3A4 enzyme. | SwissADME |

| Excretion | |||

| Total Clearance (log ml/min/kg) | 0.287 | Predicted to have a moderate rate of clearance from the body. | pkCSM |

| Renal OCT2 Substrate | No | Not likely to be a substrate for the renal organic cation transporter 2. | pkCSM |

Toxicity Predictions

Computational toxicity predictions help to flag potential safety concerns early in development.

| Toxicity Endpoint | Prediction | Interpretation | Source |

| AMES Toxicity | Non-mutagenic | Unlikely to cause DNA mutations. | pkCSM |

| hERG I Inhibitor | No | Low risk of inhibiting the hERG potassium channel, which can lead to cardiac issues. | pkCSM |

| hERG II Inhibitor | No | Low risk of inhibiting the hERG potassium channel. | pkCSM |

| Oral Rat Acute Toxicity (LD₅₀) | 2.441 mol/kg | Predicted to have low acute toxicity in rats. | pkCSM |

| Oral Rat Chronic Toxicity (LOAEL) | 1.533 log mg/kg_bw/day | Predicted to have potential for toxicity with chronic exposure. | pkCSM |

| Hepatotoxicity | No | Unlikely to cause liver damage. | pkCSM |

| Skin Sensitisation | No | Unlikely to cause an allergic skin reaction. | pkCSM |

| Minnow Toxicity (log mM) | -0.219 | Predicted to have some level of toxicity to aquatic life. | pkCSM |

Drug-Likeness

Drug-likeness models assess whether a compound possesses physicochemical properties that are typical of orally bioavailable drugs.

| Rule | Prediction | Interpretation | Source |

| Lipinski's Rule of Five | Yes (0 violations) | The compound adheres to the rule of five, suggesting good oral bioavailability. | SwissADME |

| Ghose Filter | Yes (0 violations) | The compound meets the criteria of the Ghose filter for drug-likeness. | SwissADME |

| Veber Filter | Yes (0 violations) | The compound meets the criteria of the Veber filter for oral bioavailability. | SwissADME |

| Egan Filter | Yes (0 violations) | The compound meets the criteria of the Egan filter for good intestinal absorption. | SwissADME |

| Muegge Filter | Yes (0 violations) | The compound meets the criteria of the Muegge filter for drug-likeness. | SwissADME |

| Bioavailability Score | 0.55 | Indicates a good probability of having at least 10% oral bioavailability in rats. | SwissADME |

These in silico predictions provide a preliminary assessment of the ADMET profile of this compound, suggesting that it has the potential for good oral absorption and bioavailability. However, the prediction of CYP2C9 inhibition warrants further experimental investigation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed map of the molecular framework, including connectivity and chemical environment, can be constructed.

¹H, ¹³C, and ¹⁹F NMR for Structural Confirmation

The combination of ¹H, ¹³C, and ¹⁹F NMR provides definitive evidence for the presence and arrangement of the key functional groups and the substitution pattern on the benzene ring of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms. For this compound, the spectrum is expected to show signals in both the aromatic and aliphatic regions. The carboxylic acid proton (-COOH) typically appears as a broad singlet far downfield, often above 10 ppm. The aromatic protons on the benzene ring will appear as a complex set of multiplets between 7 and 8.5 ppm. The proton of the difluoromethoxy group (-OCHF₂) is highly characteristic, appearing as a triplet due to coupling with the two adjacent fluorine atoms (J-coupling). Based on similar structures, this triplet is anticipated around 6.7 ppm with a large coupling constant of approximately 76 Hz.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, eight distinct signals are expected. The carbon of the carbonyl group (-COOH) is typically found in the 165-175 ppm range. The six aromatic carbons will resonate between approximately 115 and 155 ppm, with their exact shifts influenced by the electron-withdrawing carboxyl group and the electron-donating difluoromethoxy group. The carbon atom of the difluoromethoxy group is expected to appear as a triplet due to one-bond coupling to the two fluorine atoms, with a predicted chemical shift around 115 ppm.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is a powerful tool for analyzing fluorinated compounds. For this molecule, a single signal is expected for the two equivalent fluorine atoms of the difluoromethoxy group. This signal would be a doublet, resulting from coupling to the single proton of the same group.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | >10 | br s | -COOH |

| ¹H | ~7.3-8.2 | m | Ar-H |

| ¹H | ~6.7 | t | -OCHF₂ |

| ¹³C | ~167 | s | -COOH |

| ¹³C | ~115-155 | s | Ar-C |

| ¹³C | ~115 | t | -OCHF₂ |

| ¹⁹F | Variable | d | -OCHF₂ |

2D NMR Techniques for Connectivity and Stereochemistry

While 1D NMR provides essential information, 2D NMR experiments are indispensable for confirming the connectivity of atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. For this compound, a COSY spectrum would show correlations between adjacent protons on the aromatic ring, helping to definitively assign their positions relative to one another.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons to which they are attached. An HSQC spectrum would show a cross-peak connecting the -OCHF₂ proton signal to the -OCHF₂ carbon signal, and would likewise link each aromatic proton to its corresponding aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. HMBC is crucial for piecing together the molecular skeleton. For instance, it would show correlations from the aromatic protons to the carboxyl carbon and to other carbons in the ring, confirming the substitution pattern. The proton of the difluoromethoxy group would show a correlation to the aromatic carbon at position 3, confirming the location of this substituent.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to confirm the molecular formula. The calculated monoisotopic mass of this compound (C₈H₆F₂O₃) is 188.0285 Da. uni.lu HRMS analysis would be expected to find ions corresponding to this formula with various adducts.

Predicted HRMS Data for this compound uni.lu

| Adduct | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₈H₇F₂O₃⁺ | 189.03578 |

| [M-H]⁻ | C₈H₅F₂O₃⁻ | 187.02122 |

| [M+Na]⁺ | C₈H₆F₂NaO₃⁺ | 211.01772 |

Fragmentation Patterns for Structural Elucidation

The fragmentation pattern observed in a mass spectrum provides "fingerprint" evidence of a molecule's structure. For this compound, the fragmentation would likely follow patterns characteristic of benzoic acids. docbrown.info Upon ionization, the molecular ion ([M]⁺˙ at m/z 188) would undergo characteristic losses:

Loss of a hydroxyl radical (•OH): This leads to the formation of the 3-(difluoromethoxy)benzoyl cation at m/z 171.

Loss of the carboxyl group (•COOH): This results in a difluoromethoxy-substituted phenyl cation at m/z 143.

Decarboxylation: Loss of CO₂ from the deprotonated molecule [M-H]⁻ is a common fragmentation pathway for carboxylic acids in negative ion mode.

The most abundant peak (base peak) in the spectrum of benzoic acid is often the benzoyl cation ([C₆H₅CO]⁺ at m/z 105). docbrown.info For the title compound, the analogous 3-(difluoromethoxy)benzoyl cation at m/z 171 could be a significant peak. Further fragmentation of the benzoyl cation by loss of carbon monoxide (CO) would yield a substituted phenyl cation.

Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Origin |

|---|---|---|

| 188 | [C₈H₆F₂O₃]⁺˙ | Molecular Ion |

| 171 | [C₈H₄F₂O₂]⁺ | [M - •OH]⁺ |

| 143 | [C₇H₄F₂O]⁺ | [M - •COOH]⁺ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would display several characteristic absorption bands. docbrown.infostmarys-ca.edu

O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. docbrown.infostmarys-ca.edu

C=O Stretch: A strong, sharp absorption peak between 1680 and 1710 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the carboxylic acid group conjugated with the aromatic ring. docbrown.info

C-O Stretch and O-H Bend: Absorptions corresponding to the C-O stretching and O-H bending vibrations of the carboxylic acid group are expected in the 1210-1320 cm⁻¹ and 900-960 cm⁻¹ regions, respectively. docbrown.info

Aromatic C=C and C-H Stretches: Aromatic C=C ring stretching vibrations typically appear as multiple peaks in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are usually observed just above 3000 cm⁻¹.

C-F Stretch: The strong C-F bond stretching absorptions for the difluoromethoxy group are expected to appear in the fingerprint region, typically between 1000 and 1200 cm⁻¹.

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2500-3300 | O-H Stretch | Carboxylic Acid |

| ~3000-3100 | C-H Stretch | Aromatic |

| 1680-1710 | C=O Stretch | Carboxylic Acid |

| 1450-1600 | C=C Stretch | Aromatic Ring |

| 1210-1320 | C-O Stretch | Carboxylic Acid |

| 1000-1200 | C-F Stretch | Difluoromethoxy |

An in-depth examination of this compound reveals significant details about its molecular architecture through advanced analytical techniques. Spectroscopic and crystallographic studies provide a comprehensive understanding of its functional groups, vibrational dynamics, and solid-state organization.

Future Research Directions and Emerging Trends

Exploration of New Synthetic Methodologies

The development of efficient and atom-economical synthetic methods is a cornerstone of modern chemistry. For 3-(Difluoromethoxy)benzoic acid and related difluoromethylated compounds, research is moving beyond traditional approaches to embrace novel catalytic systems. A significant area of interest is the use of visible-light photoredox catalysis, which allows for the generation of highly active radical species under mild conditions. researchgate.netnih.gov This technique offers a more sustainable alternative to methods requiring stoichiometric oxidants or high-energy light sources. researchgate.net

Future methodologies are also likely to focus on direct C-H difluoromethylation, which circumvents the need for pre-functionalized substrates. researchgate.net This can be achieved through transition metal catalysis or Minisci-type radical chemistry, providing a more direct route to incorporate the crucial CF2H group. rsc.org Additionally, continuous flow chemistry presents a promising avenue for scalable and safe synthesis, particularly when utilizing challenging reagents like fluoroform (CHF3), an ideal but less reactive difluoromethylation agent. sci-hub.se

| Synthetic Approach | Key Features | Potential Advantages |

| Visible-Light Photoredox Catalysis | Uses light and a photocatalyst to initiate reactions. | Mild reaction conditions, use of green oxidants like O2, avoids harsh reagents. researchgate.netnih.gov |

| Direct C-H Difluoromethylation | Introduces the CF2H group directly onto a carbon-hydrogen bond. | Reduces the number of synthetic steps, avoids pre-functionalization. researchgate.netrsc.org |

| Continuous Flow Chemistry | Reactions are performed in a continuously flowing stream. | Enhanced safety, scalability, and precise control over reaction parameters. sci-hub.se |

| Electrosynthesis | Uses electricity to drive chemical reactions. | A green strategy that can be used for difluoromethylation of certain substrates. rsc.org |

Diversification of Applications in Material Science

While primarily known as a pharmaceutical and agrochemical intermediate, the unique properties imparted by the difluoromethoxy group position this compound as a candidate for advanced materials. The incorporation of fluorine atoms into organic molecules can significantly alter physical and chemical properties, enhancing thermal stability and modifying electronic characteristics.

Research into fluorinated benzoic acid derivatives has shown their utility as key components in the creation of specialized liquid crystal materials used in modern display technologies. nbinno.com Future work could explore the integration of this compound into novel polymers, where the fluorinated moiety could improve chemical resistance and durability. Furthermore, benzoic acid derivatives are widely used as plasticizers for resins like polyvinyl chloride and in the formulation of coatings to improve gloss, hardness, and water resistance. justlonghealth.com Exploring the specific benefits of the difluoromethoxy group in these applications could open new commercial avenues.

Expansion into Agrochemical and Specialty Chemical Development

The difluoromethoxy group is valuable in the design of modern agrochemicals due to its ability to enhance metabolic stability and bioavailability. myskinrecipes.com As an intermediate, this compound serves as a crucial building block for creating more effective and potent herbicides and pesticides. nbinno.commyskinrecipes.com The development of new agrochemicals is driven by the need for compounds that can manage weed growth and protect crops from pathogens while evolving to overcome resistance. nbinno.com

Future research will likely focus on leveraging this compound to synthesize novel active ingredients for crop protection. Its structural features can be exploited to design molecules with targeted bioactivity and improved environmental profiles. nbinno.com The compound's role as a versatile building block allows for the creation of diverse chemical libraries for screening against various agricultural pests and diseases.

Integration with Artificial Intelligence and Machine Learning for Drug Discovery

The process of drug discovery is being revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). ijettjournal.org These technologies can analyze vast datasets to predict molecular properties, identify potential drug candidates, and optimize molecular structures with unprecedented speed and accuracy. premierscience.comastrazeneca.com For a building block like this compound, AI and ML offer powerful tools to explore its full potential in medicinal chemistry.

| AI/ML Application | Function in Drug Discovery | Relevance to this compound |

| Predictive Modeling | Predicts absorption, distribution, metabolism, elimination, and toxicity (ADMET) properties. | Assesses the drug-like potential of new molecules derived from the compound. astrazeneca.com |

| Virtual Screening | Screens large libraries of virtual compounds against biological targets. | Identifies derivatives with high potential for biological activity. premierscience.com |

| De Novo Drug Design | Generates novel molecular structures with desired properties. | Creates new, optimized drug candidates incorporating the compound's scaffold. nih.gov |

| Lead Optimization | Suggests modifications to improve the efficacy and safety of lead compounds. | Refines the structure of promising derivatives to enhance therapeutic value. jsr.org |

Sustainable Chemistry and Green Synthesis Initiatives

The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact. Future research on this compound will prioritize the development of sustainable and eco-friendly synthetic routes. This involves using less hazardous reagents, reducing waste, and improving energy efficiency.

Key initiatives include the use of photocatalysis, which can operate under ambient temperatures and pressures, and electrochemistry, which replaces chemical reagents with clean electrons. researchgate.netrsc.org Another promising strategy is the use of biomass as a feedstock. Lignin, a complex polymer abundant in plant biomass, can be broken down into benzoic acid derivatives, which could then serve as renewable starting materials for producing active pharmaceutical ingredients in a greener, more sustainable manner. rsc.org Microwave-assisted synthesis is another technique that aligns with green chemistry by significantly reducing reaction times and often simplifying the workup process. nih.gov These approaches not only reduce the environmental footprint of chemical manufacturing but can also lead to more efficient and cost-effective production processes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(difluoromethoxy)benzoic acid, and what key challenges arise during its synthesis?

- Methodology : The synthesis typically involves introducing the difluoromethoxy group (-OCF₂H) onto a benzoic acid scaffold. A common approach is nucleophilic substitution using chlorodifluoromethane (ClCF₂H) under basic conditions (e.g., NaOH) in the presence of phase-transfer catalysts like benzyltrimethylammonium chloride (BTMA) . For regioselective substitution, protecting groups (e.g., methyl esters) may be used to direct the reaction to the 3-position. Post-synthesis oxidation of aldehydes to carboxylic acids (e.g., NaClO₂ in acetic acid with sulfamic acid) is often employed .

- Challenges : Competing side reactions (e.g., over-fluorination or hydrolysis of the difluoromethoxy group) and low yields due to steric hindrance at the 3-position require careful optimization of reaction time, temperature, and stoichiometry .

Q. Which analytical techniques are most reliable for characterizing this compound, and how do fluorine atoms impact spectral interpretation?

- Methodology :

- NMR : ¹⁹F NMR is critical for confirming the presence of the difluoromethoxy group (δ ~ -80 to -85 ppm for -OCF₂H). ¹H and ¹³C NMR should show splitting patterns due to coupling with fluorine atoms .

- HPLC/MS : Reverse-phase HPLC (C18 column, acidic mobile phase) paired with high-resolution mass spectrometry (HRMS) verifies purity and molecular weight (e.g., [M-H]⁻ peak at m/z 202.15 for C₉H₈F₂O₃) .

- XRD : Single-crystal X-ray diffraction resolves regiochemistry and confirms the spatial orientation of substituents .

- Key Consideration : Fluorine's strong electronegativity deshields adjacent protons and complicates splitting patterns, necessitating advanced decoupling techniques .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodology : The difluoromethoxy group enhances lipophilicity (logP) and metabolic stability compared to methoxy or hydroxy analogs, making it valuable in drug design. It is frequently used as:

- A bioisostere for labile functional groups (e.g., replacing -OH to reduce Phase II metabolism) .

- A building block for anti-inflammatory or antimicrobial agents, leveraging its structural similarity to salicylic acid derivatives .

- Example : Analogous compounds like 4-chloro-2-(difluoromethoxy)benzoic acid have shown promise in binding assays with cyclooxygenase (COX) enzymes .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when synthesizing this compound derivatives?

- Case Study : Discrepancies in ¹H NMR integration ratios may arise from incomplete deuteration in solvents (e.g., residual DMSO-d₅ protons) or dynamic exchange processes. Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity and distinguish between regioisomers .

- Advanced Tools : DFT calculations (e.g., Gaussian) predict NMR chemical shifts and optimize molecular geometries to validate experimental data .

Q. What strategies optimize the regioselective introduction of the difluoromethoxy group at the 3-position of benzoic acid derivatives?

- Methodology :

- Directing Groups : Install a nitro or methyl group at the 4-position to sterically hinder substitution at adjacent positions .

- Transition Metal Catalysis : Palladium-mediated C-H activation can selectively functionalize the 3-position under mild conditions .

Q. How does the difluoromethoxy group influence the compound’s stability under physiological conditions?

- Degradation Studies :

- Hydrolytic Stability : Incubate the compound in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS. The -OCF₂H group is more resistant to hydrolysis than -OCH₃ but may slowly degrade to -OH under acidic conditions .

- Photostability : Expose to UV light (λ = 254 nm) to assess radical-mediated decomposition pathways. Fluorine’s electron-withdrawing effect stabilizes the aromatic ring against photooxidation .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

- Methodology :

- Enzyme Inhibition : Screen against COX-1/COX-2 using fluorometric assays (e.g., Cayman Chemical Kit) to quantify IC₅₀ values .

- Cellular Uptake : Use Caco-2 cell monolayers to measure apparent permeability (Papp) and assess bioavailability. The difluoromethoxy group’s lipophilicity improves membrane diffusion compared to polar analogs .

- Advanced Models : Molecular docking (AutoDock Vina) predicts binding modes with target proteins, guiding structure-activity relationship (SAR) studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.